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Compound of Interest

Compound Name: Decarboxyticarcillin

CAS No.: 36041-93-7

Cat. No.: B1655418

Get Quote

This guide provides an in-depth technical comparison of Decarboxyticarcillin and its parent

compound, Ticarcillin, focusing on structural elucidation through Nuclear Magnetic Resonance

(NMR) spectroscopy. It is intended for researchers, scientists, and drug development

professionals who require robust analytical methods for identifying and characterizing penicillin-

related impurities. We will explore the causal relationships behind experimental choices and

present detailed, self-validating protocols to ensure scientific integrity.

Introduction: The Challenge of Characterizing
Penicillin Degradants
Ticarcillin is a carboxypenicillin antibiotic widely used to treat bacterial infections, particularly

those caused by Pseudomonas aeruginosa.[1] Like many β-lactam antibiotics, Ticarcillin can

degrade under certain conditions, leading to the formation of various impurities. One such

critical degradant is Decarboxyticarcillin. This impurity is formed by the loss of the carboxyl

group from the α-carbon of the 3-thienylmalonyl side chain. While seemingly a minor

modification, this structural change renders the molecule antibiotically inactive and
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necessitates its accurate identification and quantification for quality control and regulatory

compliance.

Mass spectrometry is a powerful tool for detecting this degradant, as it will show a mass

difference of 44 Da corresponding to the loss of a CO₂ group.[2] However, for unambiguous

structural confirmation and to distinguish it from other potential isomers, NMR spectroscopy is

indispensable.[3] This guide will demonstrate how a suite of NMR experiments can definitively

elucidate the structure of Decarboxyticarcillin and differentiate it from Ticarcillin.

Structural Differences: Ticarcillin vs.
Decarboxyticarcillin
The key to distinguishing these two compounds lies in the modification of the acyl side chain

attached to the 6-aminopenicillanic acid (6-APA) core.

Diagram: Molecular Structures of Ticarcillin and Decarboxyticarcillin.
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Caption: Chemical structures of Ticarcillin and its degradation product, Decarboxyticarcillin.

In Ticarcillin, the α-carbon of the side chain is a chiral center bearing a carboxyl group and a

proton. In Decarboxyticarcillin, this carboxyl group is absent and replaced by a second

proton, resulting in a methylene group (-CH₂-). This fundamental difference is the basis for the

distinct NMR signatures of the two molecules.

Comparative NMR Analysis: Predicted Spectra and
Key Differentiators
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While experimental NMR data for Decarboxyticarcillin is not readily available in the literature,

we can confidently predict its ¹H and ¹³C NMR spectra based on the known spectra of the 6-

APA core, thiophene-3-acetic acid, and established principles of NMR spectroscopy.[4][5] The

most significant changes are expected for the protons and carbons of the side chain.

¹H NMR Spectroscopy: The Disappearance of a Methine
and the Appearance of a Methylene
The ¹H NMR spectrum provides the most direct evidence of decarboxylation.

Ticarcillin: The proton on the α-carbon of the side chain (α-H) is expected to appear as a

singlet at approximately 4.8-5.0 ppm. Its downfield shift is due to the deshielding effects of

the adjacent carboxyl and amide carbonyl groups.

Decarboxyticarcillin: The chiral α-carbon in Ticarcillin becomes a methylene group (-CH₂-)

in Decarboxyticarcillin. These two protons would appear as a sharp singlet at a more

upfield position, predicted to be around 3.7-3.9 ppm. This upfield shift is a direct

consequence of removing the electron-withdrawing carboxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Protons
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Proton
Ticarcillin
(Predicted)

Decarboxyticarcilli
n (Predicted)

Rationale for
Change

Side-Chain α-H ~4.9 (s, 1H) N/A Methine proton is lost.

Side-Chain -CH₂- N/A ~3.8 (s, 2H)

Appearance of a new

methylene group due

to decarboxylation;

shifted upfield due to

removal of the

adjacent -COOH

group.

H-5 ~5.6 (d, J ≈ 4 Hz) ~5.6 (d, J ≈ 4 Hz)

Unchanged, part of

the conserved 6-APA

core.

H-6 ~5.5 (dd, J ≈ 4, 8 Hz) ~5.5 (dd, J ≈ 4, 8 Hz)
Minor to no change

expected.

Thiophene Protons ~7.1-7.5 (m) ~7.1-7.5 (m)
Minor to no change

expected.

Gem-dimethyl ~1.5, ~1.6 (2 x s) ~1.5, ~1.6 (2 x s)

Unchanged, part of

the conserved 6-APA

core.

Note: Predicted values are for a D₂O solvent. Chemical shifts are influenced by solvent, pH,

and temperature.

¹³C NMR Spectroscopy: Tracking the Carbon Skeleton
The ¹³C NMR spectrum corroborates the ¹H NMR data by showing the disappearance of the

carboxyl carbon and a significant upfield shift of the former α-carbon.

Ticarcillin: Will exhibit two carboxylic acid/amide carbonyl signals from the side chain around

170-175 ppm, in addition to the two carbonyls in the 6-APA core. The α-carbon will appear

around 58-60 ppm.
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Decarboxyticarcillin: Will show only one side-chain carbonyl signal (the amide). The signal

for the side-chain carboxyl carbon (~175 ppm) will be absent. The former α-carbon, now a

methylene carbon, will shift significantly upfield to approximately 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons

Carbon
Ticarcillin
(Predicted)

Decarboxyticarcilli
n (Predicted)

Rationale for
Change

Side-Chain -COOH ~175 Absent
Complete loss of the

carboxyl group.

Side-Chain α-C ~59 N/A Methine carbon is lost.

Side-Chain -CH₂- N/A ~42

New methylene

carbon, shifted

significantly upfield

compared to the α-C

of Ticarcillin.

Side-Chain C=O

(amide)
~172 ~172

Minor to no change

expected.

β-lactam C=O ~177 ~177

Unchanged, part of

the conserved 6-APA

core.

C-2 -COOH ~173 ~173

Unchanged, part of

the conserved 6-APA

core.

Note: Predicted values are for a D₂O solvent. Carbonyl carbons are particularly distinct in ¹³C

NMR.

2D NMR Spectroscopy: Confirming Connectivity
Two-dimensional NMR experiments like COSY, HSQC, and HMBC are crucial for confirming

the complete structural assignment of Decarboxyticarcillin.
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For

Decarboxyticarcillin, a key correlation would be observed between the NH proton of the

side-chain amide and the proton on H-6 of the penicillin core. This confirms the side chain is

attached to the correct position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons

directly to the carbons they are attached to. For Decarboxyticarcillin, the HSQC spectrum

would show a cross-peak between the methylene protons at ~3.8 ppm and the methylene

carbon at ~42 ppm, providing definitive evidence for the -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons that are two or three bonds away. This is the most powerful

experiment for confirming the overall structure. For Decarboxyticarcillin, the following key

correlations would be expected:

The methylene protons (~3.8 ppm) will show a correlation to the amide carbonyl carbon

(~172 ppm) and to the carbons of the thiophene ring.

The H-6 proton (~5.5 ppm) will show a correlation to the amide carbonyl carbon (~172

ppm), confirming the amide linkage.

Diagram: Key Predicted HMBC Correlations for Decarboxyticarcillin.
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Caption: Predicted HMBC correlations confirming the structure of Decarboxyticarcillin.

Experimental Protocols
To achieve reliable and reproducible results, the following protocols are recommended.
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Sample Preparation
Weighing: Accurately weigh 5-10 mg of the sample (e.g., a purified impurity fraction) into a

clean, dry NMR tube.

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated

water (D₂O) is a good choice for these polar molecules. If solubility is an issue, deuterated

dimethyl sulfoxide (DMSO-d₆) can be used.

Dissolution: Gently vortex or sonicate the sample until fully dissolved.

Standard: For quantitative purposes, a known amount of an internal standard (e.g., TSP for

D₂O) can be added.

NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz).

Diagram: NMR Experimental Workflow for Structural Elucidation.
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NMR Experimental Workflow
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Caption: A typical workflow for acquiring a full set of NMR data for structural analysis.

¹H NMR: Acquire a standard 1D proton spectrum. Use water suppression if using D₂O.

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
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COSY: Acquire a standard gradient-selected COSY spectrum.

HSQC: Acquire a standard gradient-selected HSQC spectrum, optimized for one-bond

¹J(CH) couplings of ~145 Hz.

HMBC: Acquire a standard gradient-selected HMBC spectrum, optimized for long-range

couplings of 8-10 Hz.

Conclusion
NMR spectroscopy offers an unparalleled level of detail for the structural elucidation of

pharmaceutical impurities like Decarboxyticarcillin. While other techniques can suggest the

identity of such a compound, only a full suite of NMR experiments can provide unambiguous

proof of its structure. The key diagnostic markers for the conversion of Ticarcillin to

Decarboxyticarcillin are the disappearance of the side-chain α-methine proton and carboxyl

carbon signals, and the appearance of a new methylene signal in both the ¹H and ¹³C NMR

spectra. The connectivity confirmed by 2D NMR experiments, particularly HMBC, provides a

definitive structural assignment. By employing the systematic approach outlined in this guide,

researchers can confidently identify and characterize Decarboxyticarcillin, ensuring the

quality and safety of Ticarcillin-based pharmaceutical products.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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